

## CJB-090 dihydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CJB-090 dihydrochloride

Cat. No.: B15616553 Get Quote

# In-Depth Technical Guide: CJB-090 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**CJB-090 dihydrochloride** is a potent and selective partial agonist for the dopamine D3 receptor. With a high affinity in the nanomolar range and significant selectivity over other dopamine receptor subtypes, CJB-090 serves as a critical pharmacological tool for investigating the role of the D3 receptor in various physiological and pathological processes. This document provides a comprehensive overview of the molecular characteristics, biological activity, and relevant experimental findings related to **CJB-090 dihydrochloride**.

## **Chemical and Physical Properties**

**CJB-090 dihydrochloride**, systematically named N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide dihydrochloride hydrate, is a synthetic compound that has been pivotal in the study of dopamine D3 receptor function. Its fundamental properties are summarized in the table below.



| Property          | Value  | Reference |
|-------------------|--|-----------|
| Molecular Formula | C26H28Cl2N4O · 2HCl · xH2O   |           |
| Molecular Weight  | 556.35 g/mol (anhydrous<br>basis)  |           |
| CAS Number        | 595584-40-0  |           |
| Synonyms          | N-(4-(4-(2,3-<br>dichlorophenyl)piperazin-1-<br>yl)butyl)-4-(pyridin-2-<br>yl)benzamide dihydrochloride<br>hydrate |           |

## **Biological Activity and Mechanism of Action**

CJB-090 is characterized as a high-affinity partial agonist for the dopamine D3 receptor.[1][2] This selectivity makes it a valuable research tool for elucidating the specific functions of the D3 receptor, which is predominantly expressed in the limbic regions of the brain and is implicated in reward, motivation, and emotion.[3]

#### **Receptor Binding Affinity**

CJB-090 exhibits a high affinity for the dopamine D3 receptor with a Ki value of approximately 1 nM.[1] It demonstrates a selectivity of at least 60-fold for the D3 receptor over other dopamine receptor subtypes.[1]

| Receptor Subtype        | Binding Affinity (Ki)    | Selectivity vs. D3 |
|-------------------------|--------------------------|--------------------|
| Dopamine D3             | ~ 1 nM                   | -                  |
| Other Dopamine Subtypes | ≥ 60-fold lower affinity | ≥ 60x              |

#### **Signaling Pathway**

As a D2-like receptor, the dopamine D3 receptor primarily couples to inhibitory G proteins (Gi/Go).[4] Upon activation by an agonist or partial agonist like CJB-090, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the



intracellular concentration of cyclic AMP (cAMP).[4] The downstream effects of this pathway modulation can influence various cellular processes, including gene expression and neuronal excitability.



Click to download full resolution via product page

Dopamine D3 Receptor Signaling Pathway

## **Experimental Protocols**

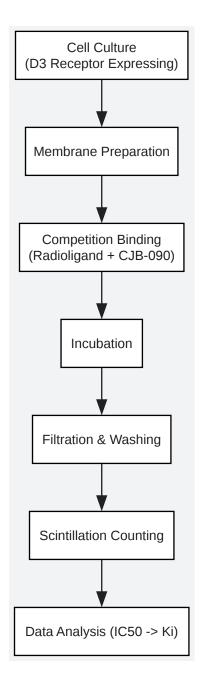
While specific, detailed experimental protocols for CJB-090 are proprietary to the research that developed and utilized it, the following outlines general methodologies based on studies of similar compounds and the known pharmacology of D3 receptor ligands.

#### **Radioligand Binding Assays**

- Objective: To determine the binding affinity (Ki) of CJB-090 for the dopamine D3 receptor.
- Methodology:
  - Cell Culture: Use of cell lines stably expressing the human dopamine D3 receptor (e.g., HEK293 or CHO cells).
  - Membrane Preparation: Homogenization of cells and isolation of the membrane fraction containing the receptors.
  - Competition Binding: Incubation of membrane preparations with a constant concentration of a radiolabeled D3 receptor antagonist (e.g., [<sup>3</sup>H]spiperone or [<sup>125</sup>I]iodosulpride) and varying concentrations of CJB-090.



- Detection: Measurement of radioactivity to determine the displacement of the radioligand by CJB-090.
- Data Analysis: Calculation of the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.



Click to download full resolution via product page

Radioligand Binding Assay Workflow



### In Vivo Studies: Animal Models of Drug Seeking

- Objective: To evaluate the effect of CJB-090 on the behavioral effects of drugs of abuse.
- Methodology (based on studies with cocaine and methamphetamine):
  - Animals: Squirrel monkeys or rats are commonly used.[1][2][5]
  - Drug Self-Administration: Animals are trained to self-administer a psychostimulant (e.g., cocaine or methamphetamine) by pressing a lever.[2][5][6]
  - Treatment: Administration of CJB-090 at various doses prior to the self-administration sessions.[2][5]
  - Behavioral Measures:
    - Discriminative Stimulus Effects: Assessing whether the animal can distinguish the effects of the drug of abuse from saline after CJB-090 pretreatment.[1][6]
    - Reinforcing Effects: Measuring the rate of drug self-administration.[1][6]
    - Reinstatement (Relapse Model): After a period of extinction (no drug), measuring the reinstatement of drug-seeking behavior triggered by a priming dose of the drug, with and without CJB-090 pretreatment.[1][6]

#### Findings:

- In squirrel monkeys, CJB-090 attenuated the discriminative stimulus effects of cocaine, suggesting it can block the subjective effects of the drug.[1][6] However, it did not reduce cocaine self-administration or reinstatement of drug-seeking.[1][6]
- In rats with extended access to methamphetamine, CJB-090 reduced the motivation to self-administer the drug under a progressive-ratio schedule.[2][5]

#### Conclusion

**CJB-090 dihydrochloride** is a highly selective and potent dopamine D3 receptor partial agonist that has proven to be an invaluable tool in neuroscience research. Its ability to



selectively modulate D3 receptor activity allows for the detailed investigation of this receptor's role in the pathophysiology of neuropsychiatric disorders, particularly in the context of substance use disorders. The data gathered from studies involving CJB-090 and similar compounds continue to inform the development of novel therapeutics targeting the dopamine D3 receptor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The dopamine D3 receptor partial agonist CJB 090 inhibits the discriminative stimulus, but not the reinforcing or priming effects of cocaine in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dopamine D3 receptor partial agonist CJB090 and antagonist PG01037 decrease progressive ratio responding for methamphetamine in rats with extended-access PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are D3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Dopamine receptor D3 Wikipedia [en.wikipedia.org]
- 5. The dopamine D3 receptor partial agonist CJB090 and antagonist PG01037 decrease progressive ratio responding for methamphetamine in rats with extended-access PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dopamine D3 receptor partial agonist CJB 090 inhibits the discriminative stimulus but not the reinforcing or priming effects of cocaine in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CJB-090 dihydrochloride molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616553#cjb-090-dihydrochloride-molecular-weight-and-formula]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com